2-{[(2,4-Difluorobenzyl)amino]methyl}-6-methoxyphenol
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Description
Scientific Research Applications
Coordination Chemistry and Molecular Properties
Research on compounds similar to 2-{[(2,4-Difluorobenzyl)amino]methyl}-6-methoxyphenol has focused on their coordination chemistry. For instance, Mukherjee et al. (2010) synthesized new tripodal ligands with N2O2 donor sets, including 2-tert-butyl-6-({(2-hydroxybenzyl)[2-(2-pyridyl)ethyl]amino}methyl)-4-methoxy-phenol, which was treated with Co-(CH3CO2)2·4H2O or [Zn(H2O)6][ClO4]2 to form corresponding CoII and ZnII complexes (Mukherjee, Lloret, & Mukherjee, 2010). Such studies are crucial for understanding the molecular properties and reactivity of these compounds.
Antioxidant and Antibacterial Properties
Studies have also examined the biological activities of related compounds. Aslam et al. (2016) synthesized Schiff bases including 4-[(2-hydroxyphenylimino)methyl]benzene-1,3-diol and evaluated their antioxidant, lipoxygenase inhibition, antibacterial, and urease inhibition activities. These compounds showed significant activities against various bacteria, highlighting their potential as bioactive agents (Aslam et al., 2016).
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of related compounds has been conducted to understand their stability and reactivity. Usher, Loder, and Abraham (1975) explored the synthesis of tritium-labelled compounds including 4-methoxybenzyl esters, contributing to the knowledge of their chemical behavior and potential applications (Usher, Loder, & Abraham, 1975).
Environmental Applications
Methoxyphenols, related to the compound , have been studied for their potential environmental applications. Vane and Abbott (1999) investigated methoxyphenols as proxies for terrestrial biomass in the chemical analysis of lignin during hydrothermal alteration, demonstrating their relevance in environmental chemistry (Vane & Abbott, 1999).
Properties
IUPAC Name |
2-[[(2,4-difluorophenyl)methylamino]methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2/c1-20-14-4-2-3-11(15(14)19)9-18-8-10-5-6-12(16)7-13(10)17/h2-7,18-19H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUAIXHKTNHEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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